RHODIUM (III) BROMIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rhodium (III) bromide, denoted as RhBr₃ , exists in two forms: anhydrous and hydrated. Both forms are brown solids . The hydrate, RhBr₃·2H₂O , is soluble in water and lower alcohols. It serves as a starting material for the synthesis of other rhodium halides and is used to prepare rhodium bromide complexes .

Synthesis Analysis

Rhodium (III) bromide can be synthesized through various methods. For instance, it reacts with bromine trifluoride to form rhodium (IV) fluoride and with aqueous potassium iodide to form rhodium (III) iodide . The dihydrate, RhBr₃·2H₂O , forms when rhodium metal reacts with hydrochloric acid and bromine .

Molecular Structure Analysis

Rhodium (III) bromide adopts the aluminium chloride crystal structure . This arrangement influences its chemical properties and reactivity.

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Adsorption on Activated Carbon

Rhodium (III) Bromide has been used in research to study its adsorption mechanism on activated carbon . The process is reversible, meaning Rh (III) ions can be stripped from activated carbon back into the solution. This opens the possibility of industrial recovery of Rh (III) ions from highly dilute aqueous solutions .

Preparation of Coordination Complex

Rhodium (III) Bromide hydrate is used to prepare coordination complexes. An example of such a complex is trans-dibromotetrakis (pyridine)rhodium (III) bromide hexahydrate .

Synthesis of Rhodium Nanoparticles

Rhodium (III) Bromide hydrate is also involved in the preparation of rhodium nanoparticles . These nanoparticles have various applications in catalysis, electronics, and medicine.

Water Treatment

Most metal bromide compounds, including Rhodium (III) Bromide, are water-soluble and can be used in water treatment . They can help remove certain contaminants from water.

Chemical Analysis

Rhodium (III) Bromide can be used in chemical analysis . For example, bromide in an aqueous solution can be detected by adding carbon disulfide (CS2) and chlorine .

Synthesis of Other Rhodium Halides

Rhodium (III) Bromide is a starting material for the synthesis of other rhodium halides . For example, it reacts with bromine trifluoride to form rhodium (IV) fluoride and with aqueous potassium iodide to form rhodium (III) iodide .

Wirkmechanismus

- In some cases, rhodium complexes have been studied for their antiviral activity, where they may interact with viral proteins or nucleic acids .

- Rhodium (III) bromide adopts the aluminum chloride crystal structure . Its interaction with biological targets likely involves coordination bonds.

- For antiviral rhodium complexes, mechanisms include viral genome photoinactivation and binding to viral proteins (e.g., S protein) .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Action Environment

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Rhodium (III) Bromide can be achieved through the reaction of Rhodium (III) Chloride with Hydrogen Bromide.", "Starting Materials": ["Rhodium (III) Chloride", "Hydrogen Bromide"], "Reaction": [ "Add Rhodium (III) Chloride to a reaction flask", "Add a small amount of water to dissolve Rhodium (III) Chloride", "Slowly add Hydrogen Bromide to the reaction flask with constant stirring", "Heat the reaction mixture to 70-80°C for 4-5 hours", "Cool the reaction mixture to room temperature", "Filter the solid Rhodium (III) Bromide from the reaction mixture", "Wash the Rhodium (III) Bromide with cold water", "Dry the product in a vacuum oven at 60°C for 24 hours" ] } | |

CAS-Nummer |

123333-87-9 |

Produktname |

RHODIUM (III) BROMIDE |

Molekularformel |

Br3Rh |

Molekulargewicht |

342.62 |

Herkunft des Produkts |

United States |

Q & A

Q1: What is the typical structure of Rhodium(III) Bromide complexes with ligands like 1,10-phenanthroline and what spectroscopic methods are used for their characterization?

A1: Research indicates that the dichlorobis-(1,10-phenanthroline)rhodium(III) cation predominantly adopts a cis configuration []. This structural determination is supported by various spectroscopic techniques, including 1H NMR, infrared (IR), and Raman spectroscopy. These methods provide insights into the arrangement of ligands around the central Rhodium(III) ion. Additionally, X-ray crystallography studies confirm the cis stereochemistry, revealing the compound's isomorphism with cis-[Ir(phen)2Cl2]ClO4, where "phen" represents 1,10-phenanthroline [].

Q2: How does the number of bromide ligands influence the 103Rh NMR chemical shift in aquabromorhodium(III) complexes?

A2: Studies employing 103Rh NMR spectroscopy on a series of aquabromorhodium(III) complexes, [RhBrn(OH2)6–n]3–n (n = 0–6), revealed a distinct trend []. An increase in the number of bromide ligands directly correlates with a decrease in the 103Rh chemical shift (δRh). This observation is consistent with the nephelauxetic effect, where the presence of more bromide ligands increases electron density at the Rhodium nucleus, thereby shielding it from the external magnetic field and leading to a lower chemical shift value [].

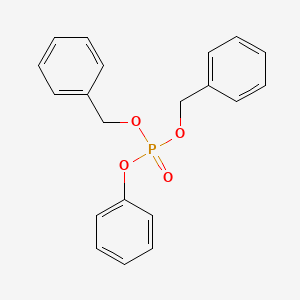

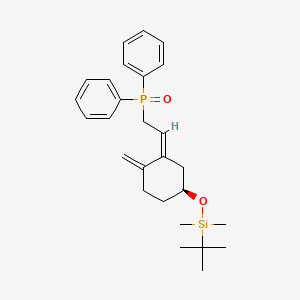

Q3: Can you describe the reactivity of Rhodium(III) Bromide with diphenylphosphine?

A3: Although not explicitly detailed in the provided abstracts, the reaction of Rhodium(III) Bromide dihydrate with diphenylphosphine likely proceeds through a ligand substitution reaction. Diphenylphosphine, being a strong σ-donor ligand, can displace the labile water molecules from the Rhodium(III) coordination sphere. This reaction could potentially yield various products depending on reaction conditions such as stoichiometry, temperature, and solvent. Characterization of the resulting Rhodium(III) phosphine complexes would likely involve techniques like NMR spectroscopy, X-ray crystallography, and elemental analysis.

Q4: What insights into the luminescence properties of Rhodium(III) complexes can be derived from studies on trans-dibromotetra(pyridine)rhodium(III) bromide?

A4: Research on trans-dibromotetra(pyridine)rhodium(III) bromide explores the impact of deuteration on luminescence lifetimes []. Notably, deuterium substitution in the solvent (water-methanol) significantly enhances the luminescence lifetime of this complex. This observation suggests that high-frequency vibrations, particularly those involving O-H bonds in the solvent, play a significant role in the radiationless decay processes of the excited state. This finding highlights the importance of the solvent environment in influencing the photophysical properties of Rhodium(III) complexes [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)

![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)